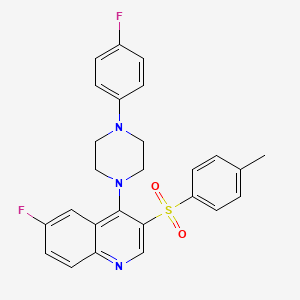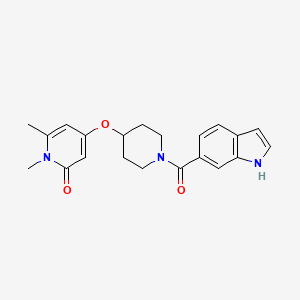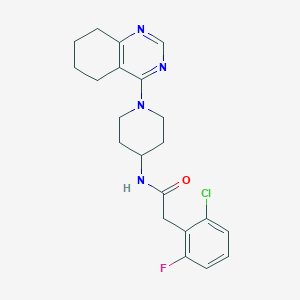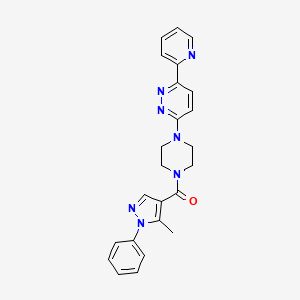
6-氟-4-(4-(4-氟苯基)哌嗪-1-基)-3-对甲苯磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoroquinolones are a type of antibiotic that are used to treat a variety of bacterial infections. They work by inhibiting the function of bacterial DNA gyrase and topoisomerase IV, which are enzymes necessary for DNA replication, transcription, repair, and recombination .
Molecular Structure Analysis
Fluoroquinolones have a bicyclic structure, with a fluorine atom at the 6 position and a quinolone nucleus. The specific compound you’re asking about also has a piperazinyl group and a tosyl group attached, which may affect its properties .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, but these are generally not relevant in a biological context. In the body, they mainly act by inhibiting bacterial enzymes rather than undergoing chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones can vary depending on their exact structure. Generally, they are crystalline solids with a bitter taste. They are slightly soluble in water and more soluble in organic solvents .科学研究应用
Antifungal Activity
Cinnoline derivatives, including our compound of interest, have been investigated for their antifungal properties . Researchers have synthesized this compound as a potential antifungal agent. Its efficacy against fungal pathogens could be crucial in developing novel antifungal drugs.
Antibacterial Potential
The cinnoline scaffold has demonstrated antibacterial activity . Investigating the antibacterial effects of our compound could provide insights into combating bacterial infections. Researchers may explore its mechanism of action and potential applications in antibiotic development.
Antitumor Properties
Certain cinnoline derivatives exhibit antitumor activity . Our compound’s structure suggests it might interfere with tumor growth pathways. Studying its effects on cancer cells could contribute to cancer therapy research.
Anti-Inflammatory Effects
Cinnolines have been associated with anti-inflammatory properties . Investigating whether our compound modulates inflammatory pathways could lead to the development of anti-inflammatory drugs.
Agrochemical Applications
Some cinnoline derivatives find use as agrochemicals . Researchers might explore whether our compound has pesticidal or herbicidal properties, contributing to sustainable agriculture.
Anesthetizing and Sedative Potential
Certain cinnoline compounds exhibit anesthetizing and sedative effects . Investigating our compound’s impact on neural receptors could provide insights into its potential use in anesthesia or sedation.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-2-9-22(10-3-18)34(32,33)25-17-29-24-11-6-20(28)16-23(24)26(25)31-14-12-30(13-15-31)21-7-4-19(27)5-8-21/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOMMPYTPCLFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)


![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2724824.png)

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)
![7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2724831.png)

![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)
![(4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2724835.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2724838.png)
![2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide](/img/structure/B2724841.png)